molecular formula C17H19NO3S B224975 [(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline

[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline

Cat. No.: B224975
M. Wt: 317.4 g/mol
InChI Key: NNCHCPFHSVKHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, dimethylbenzenesulfonyl group, and a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The indole core may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline stands out due to its unique combination of a methoxy group, dimethylbenzenesulfonyl group, and dihydroindole moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO3S/c1-12-11-17(13(2)10-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3

InChI Key

NNCHCPFHSVKHOF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC

Origin of Product

United States

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